Lyciumin B - 125756-66-3

Lyciumin B

Catalog Number: EVT-3164319
CAS Number: 125756-66-3
Molecular Formula: C44H52N10O11
Molecular Weight: 896.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lyciumin b belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Lyciumin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lyciumin b is primarily located in the cytoplasm. Outside of the human body, lyciumin b can be found in coffee and coffee products, herbs and spices, and tea. This makes lyciumin b a potential biomarker for the consumption of these food products.
Source and Classification

Lyciumin B is primarily sourced from Lycium barbarum, a plant native to Asia and recognized for its medicinal properties. The compound is classified as a cyclic peptide, specifically a branched cyclic ribosomal peptide. It is part of the broader family of lyciumins, which are characterized by their unique structural features and biological activities, including hypotensive effects attributed to their ability to inhibit certain enzymes involved in blood pressure regulation .

Synthesis Analysis

The synthesis of Lyciumin B involves complex biosynthetic pathways that can be elucidated through both natural extraction methods and synthetic approaches.

Natural Biosynthesis

In Lycium barbarum, Lyciumin B is synthesized from precursor peptides through ribosomal processes. The gene encoding the precursor peptide (LbaLycA) undergoes post-translational modifications, leading to the formation of the cyclic structure. The biosynthetic pathway includes the following steps:

  1. Gene Identification: The precursor gene is identified through genome mining techniques.
  2. Translation: The precursor peptide is synthesized in the ribosome.
  3. Cyclization: Enzymatic cyclization occurs, often involving copper-dependent enzymes that facilitate the formation of the cyclic structure .

Total Synthesis

Total synthesis methods have also been developed for Lyciumin B, employing various chemical strategies to construct its complex structure. A notable approach involves solid-phase peptide synthesis, where amino acids are sequentially added to form the desired peptide chain before cyclization occurs. This method allows for precise control over the sequence and modifications of the peptide .

Molecular Structure Analysis

The molecular structure of Lyciumin B consists of a cyclic arrangement of amino acids with specific stereochemistry that contributes to its biological activity.

Structural Features

  • Cyclic Peptide: The cyclic nature enhances stability and bioactivity.
  • Amino Acid Composition: It typically contains multiple amino acids, including glycine and tyrosine residues, which are crucial for its function.
  • Stereochemistry: The stereochemical configuration influences its interaction with biological targets, particularly enzymes involved in blood pressure regulation.

Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate its structure, confirming its molecular formula and arrangement .

Chemical Reactions Analysis

Lyciumin B participates in several chemical reactions that are pivotal for its biological activity.

Key Reactions

  1. Enzyme Inhibition: Lyciumin B acts as an inhibitor of angiotensin-converting enzyme and renin, which are critical in regulating blood pressure.
  2. Cyclization Reactions: The formation of the cyclic structure involves intramolecular reactions facilitated by specific enzymes that catalyze bond formations between amino acid residues .

These reactions are essential not only for its synthesis but also for its pharmacological properties.

Mechanism of Action

The mechanism of action of Lyciumin B primarily revolves around its role as an enzyme inhibitor.

Pharmacological Mechanism

  • Inhibition of Angiotensin-Converting Enzyme: By binding to the active site of angiotensin-converting enzyme, Lyciumin B prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
  • Renin Inhibition: Similar mechanisms apply to renin inhibition, further contributing to its hypotensive effects.

Studies indicate that these interactions involve specific binding affinities and kinetics that can be quantitatively analyzed using biochemical assays .

Physical and Chemical Properties Analysis

Lyciumin B exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Properties Overview

  • Molecular Weight: Approximately 1,000 Da (exact value may vary based on modifications).
  • Solubility: Soluble in polar solvents; insolubility may occur in non-polar environments.
  • Stability: The cyclic structure confers increased stability against enzymatic degradation compared to linear peptides.

These properties are critical for its formulation into therapeutic agents and understanding its bioavailability .

Applications

Lyciumin B holds promise in various scientific applications due to its biological activities.

Therapeutic Potential

  1. Hypertension Treatment: Given its ability to inhibit angiotensin-converting enzyme, Lyciumin B may be developed into antihypertensive drugs.
  2. Nutraceuticals: Extracts from Lycium barbarum containing Lyciumin B are marketed as health supplements due to their antioxidant properties.
  3. Research Tool: As a model compound for studying cyclic peptides, it aids in understanding peptide synthesis and enzyme interactions.

Ongoing research continues to explore additional applications in pharmacology and biotechnology .

Biosynthetic Pathways and Genetic Origins of Lyciumin B

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Classification

Lyciumin B belongs to the rapidly expanding class of natural products known as ribosomally synthesized and post-translationally modified peptides (RiPPs). These compounds originate from genetically encoded precursor peptides that undergo extensive enzymatic modifications to achieve their bioactive conformations. The RiPP classification of lyciumin B is defined by its ribosomal biosynthesis followed by characteristic post-translational modifications, including macrocyclization between a tryptophan indole nitrogen and a glycine α-carbon, and the formation of an N-terminal pyroglutamate residue [1] [4]. These modifications confer structural stability and biological functionality, positioning lyciumin B within the broader family of plant-derived cyclic peptides with pharmaceutical potential.

Genomic analyses reveal that lyciumin B biosynthesis follows the canonical RiPP pathway: a precursor peptide gene encodes a core peptide sequence flanked by recognition motifs. Subsequent enzymatic processing introduces side-chain macrocyclization and other modifications that transform the linear precursor into the mature cyclic structure [3] [8]. This biosynthetic logic aligns lyciumin B with other therapeutically relevant RiPP classes like cyclotides and orbitides, yet its distinct macrocyclic architecture sets it apart. Lyciumin B exhibits a branched cyclic topology characterized by an unusual C-N bond between the indole nitrogen of tryptophan and the α-carbon of glycine—a modification installed by specialized BURP-domain cyclases [4] [9].

Table 1: Characteristic Features of Lyciumin B as a Plant-Derived RiPP

PropertyLyciumin B CharacteristicsComparable RiPP Classes
Biosynthetic OriginRibosomal synthesis with PTMsCyclotides, Orbitides
Core StructureBranched cyclic peptideLinear/Cyclic lanthipeptides
Defining PTMsTrp-Gly macrocyclization, N-terminal pyroglutamate formationDisulfide crosslinks (cyclotides)
Precursor ArchitectureMulti-core precursor with BURP domainSingle-core precursors (some cyanobactins)
BioactivityProtease inhibition, ACE inhibition*Diverse (cytotoxic, antimicrobial)
Genetic EncodingConserved precursor genes in Lycium genomesSpecies-specific distribution

Precursor Gene Architecture: Role of BURP Domains in Lyciumin Biosynthesis

The biosynthesis of lyciumin B is governed by a genetically encoded precursor peptide featuring a distinctive multi-domain architecture. Central to this architecture is the BURP domain, a plant-specific protein fold essential for post-translational cyclization. The lyciumin precursor gene (LbaLycA in Lycium barbarum) encodes a polypeptide containing an N-terminal signal peptide, repetitive core lyciumin peptide domains, and a C-terminal BURP domain [4] [9]. This arrangement enables the in cis catalytic activity of the BURP domain on its fused core peptides. Specifically, the precursor peptide in L. barbarum contains twelve linked peptide motifs, but only three core sequences (Q-Y-Hyp-G-S-W-G-N) mature into lyciumins, highlighting the selective processing inherent to this system [1] [4].

The BURP domain (Pfam 03181) is defined by a conserved sequence motif (C-X~11–12–C-X~47–59–CH-X~10–CH-X~23–27–CH-X~23–26–CH) and functions as an autocatalytic macrocyclase. Structural studies of AhyBURP (a homolog from Apios americana) reveal a unique β-sandwich fold featuring a deep cleft housing the active site. Within this cleft, a 4xCH motif (four conserved Cys-His pairs) coordinates two type II copper centers critical for catalysis [9]. This metalloenzyme environment enables oxidative crosslinking reactions. The BURP domain's catalytic autonomy distinguishes it from most RiPP-modifying enzymes, which typically act in trans on separate precursor peptides. Instead, the fused domain architecture allows the BURP domain to intramolecularly macrocyclize its own core peptide sequences through radical-mediated mechanisms [9].

The precursor organization supports efficiency in generating structural diversity. Multi-core precursors (e.g., TIPTOP2 in Cucurbitaceae) allow a single gene to yield multiple cyclic peptides. Similarly, the LbaLycA precursor’s repetitive core domains enable the production of lyciumin isoforms (A-D) from one transcript, maximizing biosynthetic output from minimal genetic investment—an evolutionary advantage in plants with compact genomes [1].

Evolutionary Conservation of Lyciumin Precursor Genes in Plant Genomes

Lyciumin precursor genes exhibit significant evolutionary conservation across flowering plants while displaying species-specific diversification. Genomic mining has identified lyciumin-like biosynthetic gene clusters (BGCs) in diverse angiosperm families, including Solanaceae (Lycium barbarum, Lycium chinense), Fabaceae, and Amaranthaceae [4] [7]. This widespread distribution suggests an ancient origin for lyciumin biosynthesis, potentially dating back to the radiation of eudicots. Despite this conservation, sequence analyses reveal substantial genetic diversity between species. Chloroplast genome (CPG) comparisons of cultivated and wild Lycium accessions show higher nucleotide diversity in wild relatives, indicating that domestication has narrowed genetic variation in cultivars [5] [7].

The Lycium genus itself harbors considerable intraspecies variation. China alone hosts seven species and three varieties, with L. barbarum and L. chinense being primary sources of lyciumins [7]. CPG resequencing of 34 Chinese Lycium accessions demonstrates that while CPG structures are conserved within species, they enable clear phylogenetic discrimination between species. Hybridization has complicated this landscape, creating materials with mixed genetic backgrounds identifiable through combined CPG and nuclear ribosomal ITS sequencing [5]. Wild accessions maintain higher genetic diversity than modern cultivars, underscoring their value as reservoirs of biosynthetic potential. For instance, wild L. ruthenicum and L. barbarum var. auranticarpum exhibit unique allelic variants of BURP-domain genes absent in commercial lines [7].

Table 2: Genetic Diversity in *Lycium Species with Lyciumin Biosynthetic Capacity*

Species/VarietyGeographic DistributionGenetic Diversity StatusNotable Features
L. barbarum (cultivar)Ningxia, China (primary)Low (domestication bottleneck)Primary commercial source; standardized BGCs
L. barbarum (wild)Northwest ChinaHighDiverse BURP-domain alleles
L. chinenseEastern ChinaModerateDistinct lyciumin isoforms
L. ruthenicumQinghai-Tibet PlateauHighUnique drought-adapted variants
L. barbarum var. auranticarpumSouthern ChinaModerateOrnamental fruit; distinct core peptides

Conservation extends to regulatory elements. Promoter regions upstream of lyciumin precursor genes in Solanaceae contain stress-responsive cis-elements (e.g., ABRE for ABA signaling), suggesting environmental induction of lyciumin production—a trait conserved across taxa [4]. This evolutionary persistence highlights the ecological significance of lyciumins, potentially as defense compounds or signaling molecules.

Enzymatic Mechanisms Underlying Cyclization and Pyroglutamate Formation

The maturation of lyciumin B involves two defining enzymatic transformations: tryptophan-glycine macrocyclization and N-terminal pyroglutamate formation. The BURP-domain cyclase executes the macrocyclization via a copper-dependent radical mechanism. Structural and biochemical studies demonstrate that the BURP domain binds two copper ions within its 4xCH motif, forming type II copper centers crucial for catalysis [9]. Each center features square planar or tetrahedral geometry coordinated by histidine residues (His204, His230 in AhyBURP), with open coordination sites for dioxygen activation [9].

The cyclization proceeds through a stepwise oxidative process:

  • Glycine α-Carbon Activation: Dioxygen binding reduces Cu(II) to Cu(I), generating a reactive oxygen species that abstracts a hydrogen atom from the glycine α-carbon of the core peptide (e.g., Gly82 in lyciumin I), forming a glycine α-carbon radical.
  • Radical Addition: This radical attacks the electron-rich indole nitrogen of the adjacent tryptophan residue (Trp7 in lyciumin I), forming a C-N bond and creating a tryptophanyl radical intermediate.
  • Rearomatization: Electron transfer from the indole ring to the copper center restores aromaticity, yielding the monocyclic lyciumin scaffold [9].

This mechanism is supported by isotopic labeling and anoxic enzyme assays, which abolish cyclization activity, confirming dioxygen dependency and radical intermediacy [9]. The reaction installs a structurally rigid macrocycle critical for target recognition, such as protease inhibition.

Following cyclization, the N-terminal glutamine undergoes pyroglutamate formation catalyzed by glutamine cyclotransferase. This enzyme catalyzes the intramolecular condensation of the N-terminal amine with the side-chain carboxamide of glutamine, releasing ammonia and forming a five-membered lactam ring [2] [4]. Pyroglutamate confers resistance to exopeptidases, enhancing lyciumin B's metabolic stability—a key pharmacological advantage. The reaction proceeds via nucleophilic attack of the α-amine on the glutamine carboxamide carbon, followed by dehydration [4].

The sequential action of these enzymes—BURP-domain cyclase followed by glutamine cyclotransferase—ensures efficient conversion of the linear precursor into the mature bicyclic lyciumin B. Recent heterologous production in Nicotiana benthamiana confirms the sufficiency of these enzymes for biosynthesis, enabling synthetic biology approaches to novel analogs [2] [4].

Properties

CAS Number

125756-66-3

Product Name

Lyciumin B

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

Molecular Formula

C44H52N10O11

Molecular Weight

896.9 g/mol

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.